molecular formula C4H4Na2O5 B093688 Disodium L-malate CAS No. 138-09-0

Disodium L-malate

Cat. No. B093688
CAS RN: 138-09-0
M. Wt: 178.05 g/mol
InChI Key: WPUMTJGUQUYPIV-JIZZDEOASA-L
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Description

Disodium L-malate is a compound that has been studied for its effects on microbial growth and rumen fermentation. The research has primarily focused on its impact when added to different diets in in vitro settings. Two studies have shown that disodium malate can influence the fermentation process, affecting the production of volatile fatty acids (VFAs) and methane, as well as the growth of rumen microorganisms .

Synthesis Analysis

While the provided papers do not detail the synthesis of disodium malate, they do describe its application in a controlled experimental setting. Disodium malate was added to the diets at specific concentrations to assess its effects on fermentation kinetics and microbial growth .

Molecular Structure Analysis

The molecular structure of disodium malate is not explicitly discussed in the provided papers. However, as a salt of malic acid, disodium malate would consist of two sodium ions and the malate anion, which is the deprotonated form of malic acid. This structure is relevant to its function and reactivity in biological systems .

Chemical Reactions Analysis

The studies indicate that disodium malate participates in the fermentation process within the rumen. It is metabolized by microorganisms, leading to changes in the production of VFAs and methane. The addition of disodium malate to the diets resulted in increased production of propionate and butyrate, while the ratio of methane to VFAs decreased, suggesting that disodium malate can alter the fermentation pathway .

Physical and Chemical Properties Analysis

The physical and chemical properties of disodium malate are inferred from its effects on rumen fermentation. It appears to be readily fermentable by rumen microorganisms, which is indicative of its solubility and reactivity in the rumen environment. The studies show that disodium malate increases the dry matter and neutral-detergent fiber disappearance in the diets, indicating its role in enhancing the breakdown of feed components . Additionally, disodium malate has been shown to increase the final pH and total VFA production in in vitro fermentation, which are important indicators of its chemical properties and its impact on the rumen's acidic environment .

Scientific Research Applications

Biological Production of L-malate

  • Scientific Field : Microbiology and Biotechnology .
  • Application Summary : L-malate and its derivatives have been widely applied in the food, pharmaceutical, agriculture, and bio-based material industries . Biological routes have been regarded as promising approaches for cost-effective L-malate production from low-priced raw materials .
  • Methods of Application : The production of L-malate can be achieved using both biocatalysis and microbial fermentation . Biocatalysis involves the enzymatic transformation of fumarate to L-malate . For microbial fermentation, various factors such as the types of microorganisms, genetic characteristics, biosynthetic pathways, metabolic engineering strategies, fermentation substrates, and optimization of cultivation conditions are considered .
  • Results or Outcomes : The combination of enzyme and metabolic engineering has been summarized . It is expected that novel biological approaches using industrially relevant strains and renewable raw materials can overcome the technical challenges involved in cost-efficient L-malate production .

Influence on Microbial Growth and Fermentation

  • Scientific Field : Microbiology and Animal Nutrition .
  • Application Summary : Disodium L-malate has been studied for its influence on microbial growth and fermentation, particularly in the context of animal nutrition .
  • Methods of Application : The study involves the use of rumen-simulation technique fermenters receiving medium- and high-concentrate diets . The influence of disodium L-malate on microbial growth and fermentation is assessed under these conditions .

Use in Pharmaceutical Industry

  • Scientific Field : Pharmaceutical Sciences .
  • Application Summary : Many malate derivatives have various medical uses . For example, citrulline malate is a nonessential amino acid that increases exercise performance in resistance-trained males . Sunitinib malate is a tyrosine kinase inhibitor with both antiangiogenic and antitumor activities, which was approved by the FDA for patients with renal cell carcinoma and gastrointestinal stromal tumors . Calcium citrate-malate can also be used as a calcium source to treat hyperammonemia and liver dysfunction since it does not increase the risk of kidney stones, while improving bone strength .

Safety And Hazards

Disodium L-malate is not meant for administration to humans or animals and cannot be used to diagnose, treat, or cure diseases of any kind . It is not combustible .

Future Directions

In the future, novel biological approaches using industrially relevant strains and renewable raw materials can overcome the technical challenges involved in cost-efficient L-malate production .

properties

IUPAC Name

disodium;(2S)-2-hydroxybutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O5.2Na/c5-2(4(8)9)1-3(6)7;;/h2,5H,1H2,(H,6,7)(H,8,9);;/q;2*+1/p-2/t2-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUMTJGUQUYPIV-JIZZDEOASA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])O)C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)[O-])O)C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Na2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20892500
Record name Disodium L-malate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20892500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Disodium L-malate

CAS RN

138-09-0
Record name Disodium L-malate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138090
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium L-malate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20892500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium (S)-malate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.831
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM MALATE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FV73PM4J3L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The strain JM1 was precultivated as described in Example 1. 20ml of water having a moderate level of pollution was obtained from a reservoir in Atsugi city, Kanagawa prefecture, Japan. Then 2ml of 10×M9 culture medium and minerals were added into the 20ml of polluted water to provide six samples of polluted water. Each sample was treated with sodium citrate to give a final concentration of sodium citrate of 2%, and sodium malate was added to give a final concentration of sodium malate respectively 0, 0.1, 0.2, 0.5, 1 and 2%. Then each sample of the polluted water with the source of conjugated carbon present was inoculated with 60 μl (1/100 volume) of precultivated strain JM1. Each polluted water sample was closed by a butyl rubber stopper and an aluminium stopper. Air including TCE was introduced into the samples to give a final TCE concentration of 10 ppm. Then the culture medium was grown at 30° C. with vibration. The TCE degradation power of the culture was measured continuously. The quantity of residual TCE was measured by the headspace method using gas chromatography (FID detector). To provide a reference sample the quantity of TCE was measured in the same way for a system in which the strain JM1 had not been added. The results for the reference sample and for the samples according to the invention are shown in FIG. 24.
[Compound]
Name
10
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
E Gajewski, RN Goldberg, DK Steckler - Biophysical chemistry, 1985 - Elsevier
The thermodynamics of the conversion of aqueous fumarate to l-(−)-malate has been investigated using both heat conduction microcalorimetry and a gas chromatographic method for …
Number of citations: 13 www.sciencedirect.com
AI Krasna - Journal of Biological Chemistry, 1961 - Elsevier
The competitive inhibition of malic dehydrogenase by/3-fluorooxaloacetate has been reported by Kun et al.(1). In addition to its inhibitory effect,/3-fluoro-oxaloacetate also oxidized …
Number of citations: 18 www.sciencedirect.com
K Satsumabayashi, Y Nishida… - 日本歯科大学紀要. 一般 …, 2005 - ndu-rep.repo.nii.ac.jp
… The tasters observed how the relative saltiness of Disodium L-malate changes with concentration. To begin with, 8 kinds of aqueous solutions of Disodium L-malate from the highest …
Number of citations: 0 ndu-rep.repo.nii.ac.jp
RA Alberty - Enzyme: Teil C, 1967 - Springer
… 0.35 M disodium L-malate in 0.05 M phosphate buffer of PH 7 .3. 2. Enzyme solution diluted appropriately in 0.05 M phosphate buffer of PH 7 .3. …
Number of citations: 47 link.springer.com
RN Goldberg, E Gajewski, DK Steckler, YB Tewari - Biophysical chemistry, 1986 - Elsevier
The thermodynamics of the conversion of aqueous l-aspartic acid to fumaric acid and ammonia have been investigated using both heat conduction microcalorimetry and high-pressure …
Number of citations: 9 www.sciencedirect.com
H Fischer, S Erdmann, E Holler - Biochemistry, 1989 - ACS Publications
… Absorbance was standardized against disodium L-malate. For the measurement of poly (L-… to the oxidation of 1.13 ± 0.03 mg of disodium L-malate in the standard reaction. If we assume …
Number of citations: 120 pubs.acs.org
R Alvarez, PP Nievergelt, E Slyshkina, P Müller… - Dalton …, 2020 - pubs.rsc.org
… % saturated solution of 1 and a 2.92 M solution of disodium L-malate against a reservoir of a 2.92 M solution of disodium L-malate. Again, during crystallization a ligand exchange took …
Number of citations: 4 pubs.rsc.org
RA Alberty - Enzyme: Teil C, 1967 - Springer
… 0.35 M disodium L-malate in 0.05 M phosphate buffer of PH 7.3. 2. Enzyme solution diluted appropriately in 0.05 M phosphate buffer of PH 7 .3. …
Number of citations: 0 link.springer.com
CC Wang, HA Barker - Journal of Biological Chemistry, 1969 - ASBMB
A procedure was developed for purifying L-citramalate hydrolyase (mesaconase), an enzyme system from Clostridium tetanomorphum known to consist of two components. Component …
Number of citations: 24 www.jbc.org
NJ Walton, VS Butt - Planta, 1981 - Springer
… To these mixtures were added, as required: 6 pmol of sodium glyoxylate, 12 ~tmol of disodium L-malate, 12 gmol of L-serine and 24 gmol of monosodium L-glutamate; these substrates …
Number of citations: 55 link.springer.com

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